molecular formula C10H12F2N2O2 B12078721 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide

Cat. No.: B12078721
M. Wt: 230.21 g/mol
InChI Key: IGWKCADCDWFCQP-UHFFFAOYSA-N
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Description

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a difluoroethyl group, and a methoxy group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride or iron powder.

    Amidation: The resulting 4-amino-2-methoxybenzoic acid is then reacted with 2,2-difluoroethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form a corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-N-(2,2-difluoroethyl)-3-(trifluoromethyl)benzamide: Similar structure but with a trifluoromethyl group instead of a methoxy group.

    Cyclohexanemethanamine, 4-amino-N-(2,2-difluoroethyl)-N-methyl-, cis-: Contains a cyclohexane ring and a methyl group.

Uniqueness

4-Amino-N-(2,2-difluoroethyl)-2-methoxybenzamide is unique due to the presence of both a difluoroethyl group and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, solubility, and binding properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

4-amino-N-(2,2-difluoroethyl)-2-methoxybenzamide

InChI

InChI=1S/C10H12F2N2O2/c1-16-8-4-6(13)2-3-7(8)10(15)14-5-9(11)12/h2-4,9H,5,13H2,1H3,(H,14,15)

InChI Key

IGWKCADCDWFCQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(=O)NCC(F)F

Origin of Product

United States

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